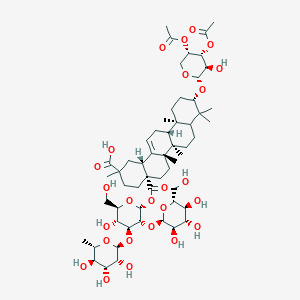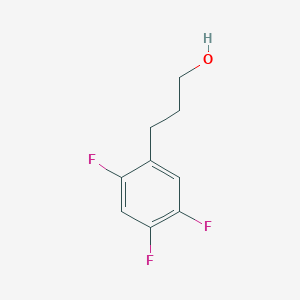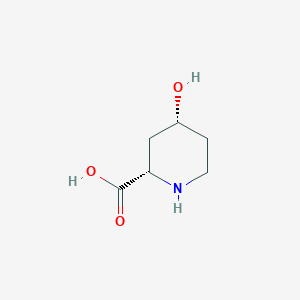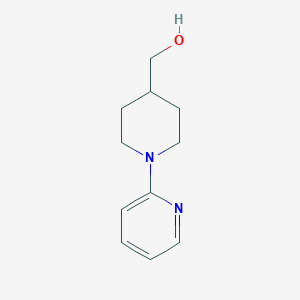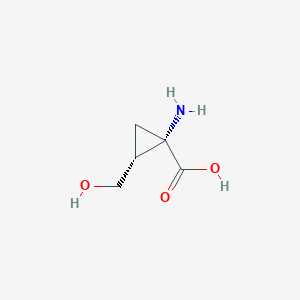
(1S,2R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, commonly referred to as CHC, is a cyclic amino acid that has been of great interest to researchers due to its unique structural properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
CHC has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to inhibit the growth of certain cancer cells and has been explored as a potential treatment for cancer. Additionally, CHC has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
CHC's mechanism of action is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors. It has been shown to inhibit the activity of the enzyme ornithine decarboxylase, which is involved in the biosynthesis of polyamines. Polyamines are important for cell growth and proliferation, and their dysregulation has been linked to cancer. By inhibiting ornithine decarboxylase, CHC may prevent the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
CHC has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its neuroprotective effects. Additionally, CHC has been shown to increase the expression of heat shock proteins, which are involved in cellular stress response and may play a role in protecting cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CHC is its unique structural properties, which make it a useful tool for studying enzyme inhibition and receptor binding. However, CHC's synthesis method can be complex and time-consuming, which may limit its use in certain experiments. Additionally, CHC's mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for CHC research. One area of interest is its potential as a cancer treatment. Further research is needed to determine the specific mechanisms by which CHC inhibits cancer cell growth and to explore its potential as a therapeutic agent. Additionally, CHC's neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases, and further research in this area is needed. Finally, CHC's unique structural properties make it a valuable tool for studying enzyme inhibition and receptor binding, and further research is needed to explore its potential applications in these areas.
Métodos De Síntesis
CHC can be synthesized through various methods, including the hydrolysis of 1,2-epoxycyclopropane-1-carboxylic acid, the reduction of 1,2-epoxy-1-cyclopropanecarboxylic acid, and the reaction of glycine with formaldehyde and sodium cyanide. However, the most commonly used method for synthesizing CHC is the Strecker synthesis, which involves the reaction of formaldehyde, hydrocyanic acid, and ammonium chloride.
Propiedades
Número CAS |
125876-15-5 |
|---|---|
Nombre del producto |
(1S,2R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
Fórmula molecular |
C5H9NO3 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
(1S,2R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(5)2-7/h3,7H,1-2,6H2,(H,8,9)/t3-,5-/m0/s1 |
Clave InChI |
ZPCQSJYTXRPREU-UCORVYFPSA-N |
SMILES isomérico |
C1[C@H]([C@@]1(C(=O)O)N)CO |
SMILES |
C1C(C1(C(=O)O)N)CO |
SMILES canónico |
C1C(C1(C(=O)O)N)CO |
Sinónimos |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1S,2R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



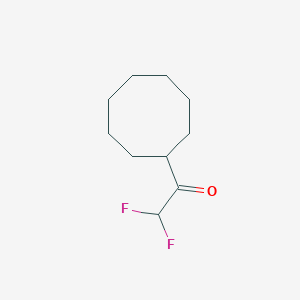
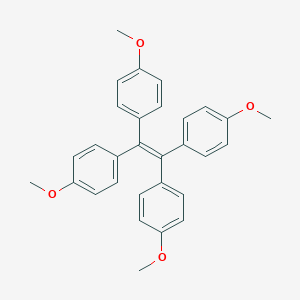
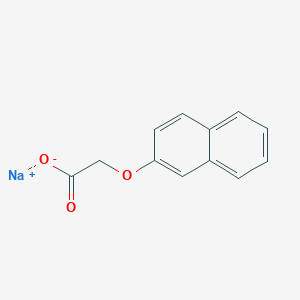
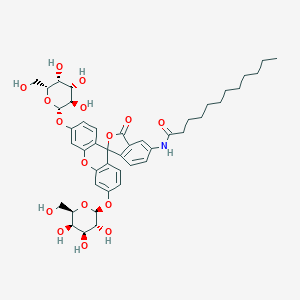
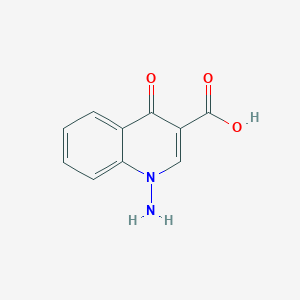
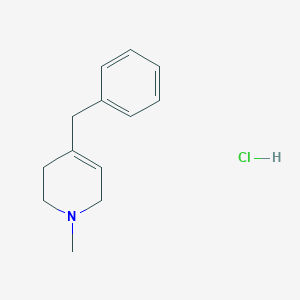
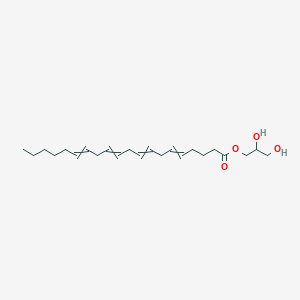
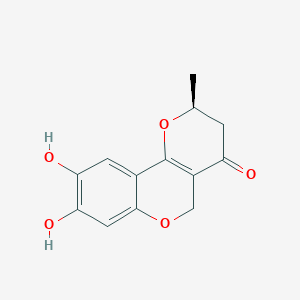
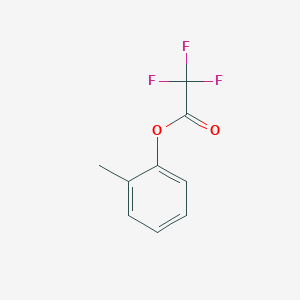
![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)
